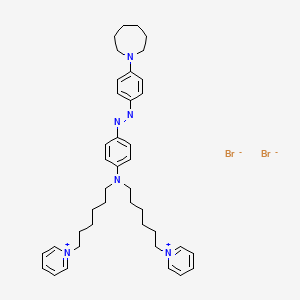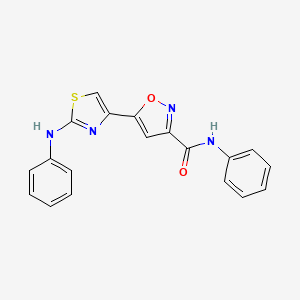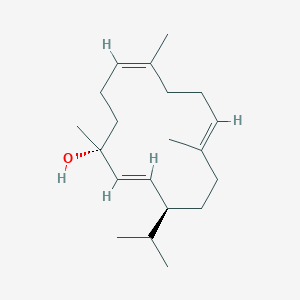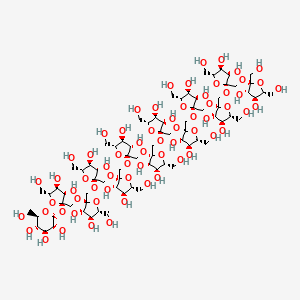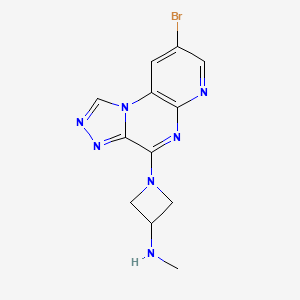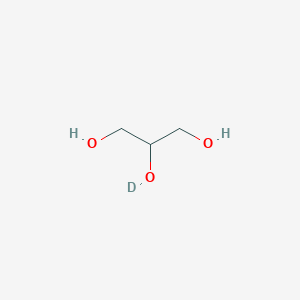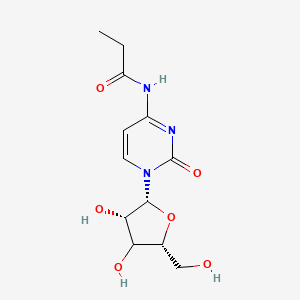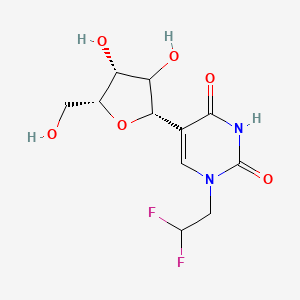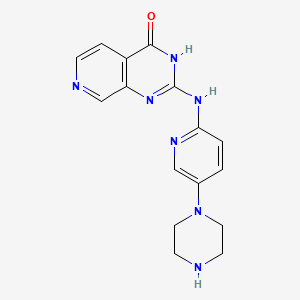
microRNA-21-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MicroRNA-21-IN-3 is a small noncoding RNA molecule that plays a significant role in regulating gene expression at the posttranscriptional level. It is particularly noted for its involvement in various cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer . This compound targets multiple vital components in a wide range of cancers and acts on various cellular processes, making it a valuable biomarker for cancer diagnosis and prognosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of microRNA-21-IN-3 involves the transcription of the initial encoding sequence by RNA polymerase II/III to produce a primary microRNA, which has a hairpin-like structure containing a 5′-7-methylguanosine cap and poly (A) tail . The primary microRNA is then processed by the RNase III endonuclease, Drosha, and the double-stranded RNA-binding protein, DiGeorge syndrome critical region 8, to release a 70 nucleotide stem-loop precursor microRNA with a 3′ overhang .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using bioreactors. The process includes the transcription of the primary microRNA, followed by purification and processing to obtain the final product. Advanced techniques such as chromatography and electrophoresis are employed to ensure the purity and quality of the synthesized this compound .
Análisis De Reacciones Químicas
Types of Reactions: MicroRNA-21-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function and stability within biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under mild conditions to preserve the integrity of the microRNA .
Major Products Formed: The major products formed from the reactions involving this compound include modified nucleotides and other derivatives that play crucial roles in gene regulation and cellular processes .
Aplicaciones Científicas De Investigación
MicroRNA-21-IN-3 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study gene expression and regulation mechanisms. In biology, it serves as a biomarker for various diseases, including cancer and cardiovascular diseases . In medicine, this compound is being explored as a therapeutic target for cancer treatment, given its role in tumorigenesis and cancer progression . In the industry, it is utilized in the development of diagnostic tools and therapeutic agents .
Mecanismo De Acción
MicroRNA-21-IN-3 exerts its effects by binding to or degrading target messenger RNA, thereby inhibiting the translation of messenger RNA into protein . This regulation of gene expression is crucial for various cellular processes, including cellular proliferation, apoptosis inhibition, and neovascularization . The molecular targets of this compound include Phosphatase and Tensin Homolog, Tropomyosin 1, and Programmed Cell Death 4 .
Comparación Con Compuestos Similares
MicroRNA-21-IN-3 is unique in its high expression levels in cancer tissues and its role as an oncogene. Similar compounds include other microRNAs such as microRNA-1908, microRNA-939, and microRNA-190-5p, which also play roles in gene regulation and disease progression . this compound stands out due to its extensive involvement in various cancers and its potential as a therapeutic target .
Propiedades
Fórmula molecular |
C16H17N7O |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
2-[(5-piperazin-1-ylpyridin-2-yl)amino]-3H-pyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N7O/c24-15-12-3-4-18-10-13(12)20-16(22-15)21-14-2-1-11(9-19-14)23-7-5-17-6-8-23/h1-4,9-10,17H,5-8H2,(H2,19,20,21,22,24) |
Clave InChI |
DLSJIJCYLWIPFC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=C(C=C2)NC3=NC4=C(C=CN=C4)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)

